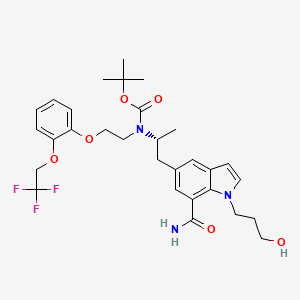
N-tert-ブトキシカルボニル デヒドロシロドシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyloxycarbonyl Dehydro Silodosin is a synthetic compound that belongs to the class of carbamate-protected amines It is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis to temporarily mask the reactivity of amines
科学的研究の応用
N-tert-Butyloxycarbonyl Dehydro Silodosin has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
The role of N-tert-Butyloxycarbonyl Dehydro Silodosin in biochemical reactions is significant. It interacts with various enzymes and proteins, and these interactions are crucial for its function
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl Dehydro Silodosin typically involves the protection of the amino group of Silodosin with a Boc group. This is achieved by reacting Silodosin with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of N-tert-Butyloxycarbonyl Dehydro Silodosin follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
N-tert-Butyloxycarbonyl Dehydro Silodosin undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine reacts with electrophiles to form new bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of Silodosin.
Substitution: Formation of substituted amine derivatives depending on the electrophile used.
作用機序
The mechanism of action of N-tert-Butyloxycarbonyl Dehydro Silodosin involves the interaction of its Boc-protected amine group with specific molecular targets. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets. Upon deprotection, the free amine form of Silodosin can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
類似化合物との比較
Similar Compounds
N-carbobenzyloxy Dehydro Silodosin: Another carbamate-protected derivative with similar applications but different protecting group properties.
N-acetyl Dehydro Silodosin: Uses an acetyl group for protection, offering different reactivity and stability profiles.
Uniqueness
N-tert-Butyloxycarbonyl Dehydro Silodosin is unique due to the specific properties conferred by the Boc group. This includes its stability under basic conditions and ease of removal under acidic conditions, making it a versatile intermediate in organic synthesis and drug development .
特性
IUPAC Name |
tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)indol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-10,12,17-18,20,37H,7,11,13-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCYVMNPICJOBM-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38F3N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

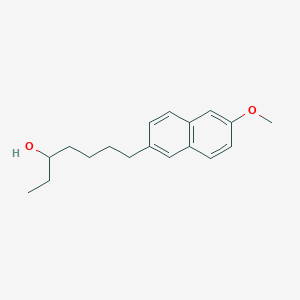
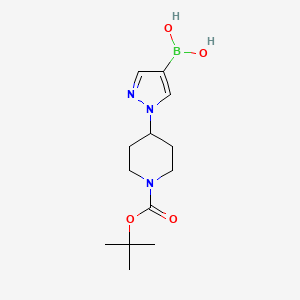
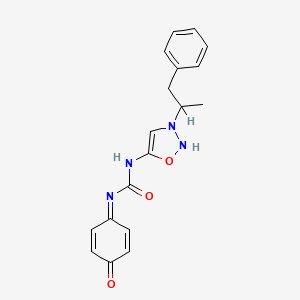

![1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane](/img/structure/B566051.png)
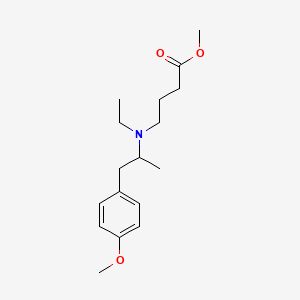
![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)

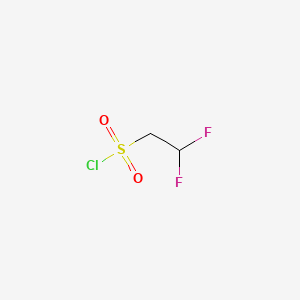
![(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B566058.png)

![alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid](/img/structure/B566061.png)

